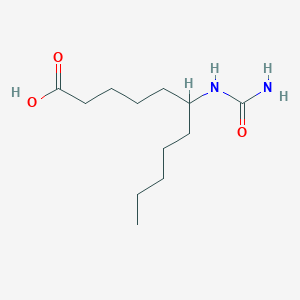
2-(3-Hydroxypropoxy)propyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropoxy)propyl dodecanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanoic acid (also known as lauric acid) with 2-(3-hydroxypropoxy)propanol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)propyl dodecanoate can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the alkoxide is derived from 2-(3-hydroxypropoxy)propanol, and the alkyl halide is dodecanoyl chloride. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor where dodecanoic acid and 2-(3-hydroxypropoxy)propanol are mixed in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(3-Hydroxypropoxy)propyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-(3-hydroxypropoxy)propanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Hydroxypropoxy)propyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of 2-(3-Hydroxypropoxy)propyl dodecanoate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize emulsions. The hydroxyl group and ester linkage play crucial roles in its amphiphilic behavior, enabling it to interact with both hydrophilic and hydrophobic molecules .
類似化合物との比較
Similar Compounds
2-Hydroxypropyl dodecanoate: Similar in structure but lacks the additional hydroxypropoxy group.
Sodium (3-dodecanoyloxy-2-hydroxy-propyl) succinate: Another ester derivative with similar surfactant properties.
2-Hydroxy-3-(octanoyloxy)propyl decanoate: Similar ester compound with different fatty acid chain length.
Uniqueness
2-(3-Hydroxypropoxy)propyl dodecanoate is unique due to its specific structure, which imparts distinct surfactant properties. The presence of both hydroxyl and ester groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
114440-22-1 |
|---|---|
分子式 |
C18H36O4 |
分子量 |
316.5 g/mol |
IUPAC名 |
2-(3-hydroxypropoxy)propyl dodecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-13-18(20)22-16-17(2)21-15-12-14-19/h17,19H,3-16H2,1-2H3 |
InChIキー |
BOKVQBLXJNEEJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)

![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)



![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
